2-Phenylpentan-3-amine hydrochloride is an organic compound with the molecular formula CHN·HCl. This compound is a hydrochloride salt derived from 2-Phenylpentan-3-amine, which is classified as a primary amine. Its structure features a phenyl group attached to a pentan-3-amine backbone, contributing to its unique chemical properties. This compound is primarily utilized in various scientific research applications, particularly in organic synthesis and medicinal chemistry due to its potential biological activity and interaction with biomolecules.
There is no scientific research available on the mechanism of action of 2-Phenylpentan-3-amine hydrochloride.
Due to the lack of specific research, information on potential hazards associated with 2-Phenylpentan-3-amine hydrochloride is limited. However, as a general guideline, organic amines can irritate skin and eyes, and may be harmful if swallowed. The hydrochloride component can also be corrosive. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard procedures for unknown organic compounds [].
-Phenylpentan-3-amine hydrochloride is a molecule composed of several key parts:
The presence of the amine group and the phenyl group give this molecule some unique properties that researchers are interested in exploring.
Due to its structure, 2-Phenylpentan-3-amine hydrochloride may be useful in a field of chemistry called asymmetric synthesis. This field focuses on creating molecules with a specific handedness, which can be important in drug development
Researchers are also investigating the potential of 2-Phenylpentan-3-amine hydrochloride for other applications, but more data is needed to confirm these possibilities.
Research indicates that 2-Phenylpentan-3-amine hydrochloride exhibits various biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine release. This suggests possible stimulant properties, which could have implications for therapeutic applications in treating conditions such as attention deficit hyperactivity disorder and narcolepsy. Additionally, its interactions with specific enzymes or receptors may modulate their activity, although detailed mechanisms remain to be fully elucidated .
The synthesis of 2-Phenylpentan-3-amine hydrochloride typically involves:
In industrial contexts, continuous flow reactors are often employed to scale up production while ensuring consistent quality and yield. This method allows for careful control over reaction conditions such as temperature and pressure .
Studies on 2-Phenylpentan-3-amine hydrochloride have focused on its interactions with biological targets such as enzymes and receptors. The amine group enables the formation of hydrogen bonds or ionic interactions, which may modulate the activity of these targets. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and potential therapeutic benefits .
Several compounds share structural similarities with 2-Phenylpentan-3-amine hydrochloride. Below is a comparison highlighting its uniqueness:
The uniqueness of 2-Phenylpentan-3-amine hydrochloride lies in its specific structural configuration and potential interactions within biological systems, distinguishing it from other similar compounds. Its applications in both organic synthesis and medicinal chemistry further enhance its significance in scientific research .
2-Phenylpentan-3-amine hydrochloride possesses the molecular formula C₁₁H₁₈ClN with a molecular weight of 199.72 g/mol [1] [2]. The compound represents the hydrochloride salt form of 2-phenylpentan-3-amine, which has the parent molecular formula C₁₁H₁₇N and molecular weight of 163.26 g/mol [3]. The addition of hydrochloric acid results in the protonation of the amine nitrogen and incorporation of the chloride counterion, increasing the molecular weight by 36.46 g/mol.
The exact mass of 2-phenylpentan-3-amine hydrochloride is 199.1127773 Da, with an identical monoisotopic mass value [1]. The compound is assigned CAS number 1375474-33-1 and MDL number MFCD21602710 [2] [4]. The systematic IUPAC name is 2-phenylpentan-3-amine;hydrochloride, reflecting the salt formation between the organic base and hydrochloric acid.
Table 1: Molecular Properties Comparison
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular Weight (g/mol) | 163.26 | 199.72 |
| Exact Mass (Da) | 163.136099547 | 199.1127773 |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
2-Phenylpentan-3-amine hydrochloride typically exists as a white to off-white crystalline powder at room temperature [5]. The compound exhibits enhanced water solubility compared to its parent amine due to the ionic nature of the hydrochloride salt [6] [7]. Primary amine hydrochlorides are generally characterized by high water solubility, with the ionic interactions between the protonated amine group and chloride ion facilitating dissolution in polar solvents [8] [9].
The formation of the hydrochloride salt dramatically alters the solubility profile of the compound. While the parent amine 2-phenylpentan-3-amine exhibits limited water solubility due to its predominantly hydrophobic character, the hydrochloride salt demonstrates significant water solubility [10]. This enhanced solubility results from the formation of hydrogen bonds between the protonated amine group (NH₃⁺) and water molecules, as well as the solvation of the chloride counterion [11].
The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide, while showing limited solubility in non-polar solvents like hexane or chloroform [7]. The topological polar surface area of 26.02 Ų indicates moderate polarity, which is consistent with the presence of both ionic and hydrophobic regions within the molecule [1].
Limited specific thermal data are available for 2-phenylpentan-3-amine hydrochloride in the literature. However, related phenylamine hydrochlorides provide insight into expected thermal behavior. For comparison, 2-phenylethylamine hydrochloride exhibits a melting point of 220-222°C [12], while 5-phenylpentan-1-amine hydrochloride shows a melting point of 150-151°C [5].
Primary amine hydrochlorides typically undergo thermolysis in a single step, leading to the volatilization of the salt at elevated temperatures [13]. The thermal decomposition generally occurs through the elimination of hydrogen chloride, regenerating the parent amine, which can then volatilize or undergo further decomposition depending on the temperature.
The thermal stability of amine hydrochlorides is influenced by several factors, including the basicity of the amine, the strength of the ionic interactions, and the presence of stabilizing structural features [14]. The phenyl ring in 2-phenylpentan-3-amine hydrochloride may provide additional thermal stability through resonance effects, potentially elevating the decomposition temperature compared to purely aliphatic amine salts.
Stability studies suggest that hydrochloride salts of amines may be susceptible to hydrolysis in the presence of moisture, particularly at elevated temperatures [11]. The compound should be stored in a dry environment to maintain stability and prevent decomposition.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-phenylpentan-3-amine hydrochloride. In ¹H NMR spectroscopy, the protonated amine group (NH₃⁺) appears as a broad signal in the range of 7.0-9.0 ppm, significantly downfield from the parent amine due to the deshielding effect of the positive charge [15] [16]. This signal is typically broad and may show temperature-dependent behavior due to rapid exchange processes.
The aromatic protons of the phenyl ring appear as a multiplet in the region 7.1-7.4 ppm, characteristic of monosubstituted benzene derivatives [17]. The aliphatic protons show distinct patterns based on their proximity to the nitrogen atom. The α-proton (directly attached to the carbon bearing the amine) appears at 3.5-4.0 ppm, while the β-proton appears at 2.8-3.2 ppm, both deshielded by the electron-withdrawing effect of the protonated nitrogen [15].
The methyl groups in the structure appear as doublets or triplets in the range 1.0-1.5 ppm, with coupling constants reflecting their specific chemical environments. The methylene protons appear as multiplets in the region 1.2-2.0 ppm [17].
Table 2: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₃⁺ | 7.0-9.0 | Broad singlet | 3H |
| Aromatic protons | 7.1-7.4 | Multiplet | 5H |
| α-CH | 3.5-4.0 | Multiplet | 1H |
| β-CH | 2.8-3.2 | Multiplet | 1H |
| CH₃ groups | 1.0-1.5 | Doublet/Triplet | 3H each |
| CH₂ groups | 1.2-2.0 | Multiplet | 2H each |
In ¹³C NMR spectroscopy, the aromatic carbons appear in the typical range of 126-140 ppm. The carbon directly attached to the protonated nitrogen (α-carbon) appears at 50-60 ppm, significantly downfield from typical alkyl carbons due to the deshielding effect of the positively charged nitrogen [15]. The β-carbons appear at 25-35 ppm, while the methyl carbons appear at 10-20 ppm.
Infrared spectroscopy provides characteristic absorption bands that distinguish 2-phenylpentan-3-amine hydrochloride from its parent compound. The most distinctive feature is the N-H stretching vibration of the protonated amine group (NH₃⁺), which appears as a broad, intense envelope in the range 3300-3000 cm⁻¹ [8] [18]. This absorption is significantly broader than the sharp N-H stretches observed in free amines due to the ionic character and extensive hydrogen bonding in the salt.
Primary amine hydrochlorides exhibit characteristic N-H bending vibrations with two distinct bands: the asymmetric bend at 1625-1560 cm⁻¹ and the symmetric bend at 1550-1500 cm⁻¹ [8]. These bands are typically sharper and more intense than the corresponding stretching vibrations due to the change in dipole moment during the bending motion.
The aromatic C-H stretching vibrations appear at 3100-3000 cm⁻¹, while aliphatic C-H stretching occurs at 2980-2850 cm⁻¹ [19]. The aromatic C=C stretching vibrations are observed at 1600-1500 cm⁻¹, overlapping with the N-H bending region. The C-N stretching vibration appears at 1300-1250 cm⁻¹, with moderate intensity [16].
The presence of the chloride counterion enhances the intensity of many absorption bands due to the increased dipole moment resulting from the ionic character of the compound [8]. Out-of-plane aromatic C-H bending vibrations appear in the fingerprint region at 900-650 cm⁻¹.
Table 3: Infrared Spectroscopic Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretching (NH₃⁺) | 3300-3000 | Strong (broad) | Protonated amine stretching |
| N-H bending (NH₃⁺) | 1625-1500 | Moderate (sharp) | Asymmetric and symmetric bending |
| Aromatic C-H stretching | 3100-3000 | Weak-moderate | Phenyl ring C-H stretches |
| Aliphatic C-H stretching | 2980-2850 | Strong | CH₃ and CH₂ stretches |
| Aromatic C=C stretching | 1600-1500 | Moderate | Phenyl ring skeletal vibrations |
| C-N stretching | 1300-1250 | Moderate | C-N bond stretching |
Mass spectrometry of 2-phenylpentan-3-amine hydrochloride follows the nitrogen rule, exhibiting an odd-numbered molecular ion peak at m/z 199 due to the presence of one nitrogen atom [15]. The molecular ion peak is typically of low to moderate intensity, as is common for amine salts.
The base peak commonly occurs at m/z 164, corresponding to the loss of the chloride ion [M-Cl]⁺, generating the protonated parent amine [20]. Primary amine fragmentation is dominated by α-cleavage reactions, producing the characteristic fragment ion [CH₂NH₃]⁺ at m/z 30, which is diagnostic for primary amines [21] [22].
The phenyl ring contributes several characteristic fragments, including the phenyl cation [C₆H₅]⁺ at m/z 77 and the tropylium ion [C₇H₇]⁺ at m/z 91, the latter being particularly intense due to its stability [20]. The phenylethyl fragment [C₆H₅CH₂]⁺ also appears at m/z 91 through different fragmentation pathways.
Additional fragmentation patterns include the loss of ammonia [M-NH₃]⁺ at m/z 182 and the elimination of hydrogen chloride [M-HCl]⁺ at m/z 163, regenerating the molecular ion of the parent amine [21].
Table 4: Mass Spectrometric Fragmentation Pattern
| Ion Type | m/z Value | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]⁺ | 199 | Low-moderate | Molecular ion peak |
| Base peak [M-Cl]⁺ | 164 | High | Loss of chloride ion |
| α-Cleavage [CH₂NH₃]⁺ | 30 | Moderate | Primary amine α-cleavage |
| Phenyl fragment [C₆H₅]⁺ | 77 | Moderate | Phenyl cation formation |
| Tropylium ion [C₇H₇]⁺ | 91 | High | Benzylic rearrangement |
| Loss of NH₃ [M-NH₃]⁺ | 182 | Low | Amine loss from molecular ion |
Ultraviolet-visible spectroscopy of 2-phenylpentan-3-amine hydrochloride reveals several characteristic electronic transitions. The nitrogen lone pair undergoes n → σ* transitions at 200-220 nm with low extinction coefficients (ε < 1000), characteristic of saturated amines [16]. However, in the hydrochloride salt, this transition may be shifted or obscured due to the protonation of the nitrogen atom.
The aromatic phenyl ring contributes π → π* transitions in the range 250-280 nm with moderate extinction coefficients (ε = 1000-10000) [23]. These transitions are characteristic of substituted benzene derivatives and provide information about the electronic environment of the aromatic system.
Charge transfer transitions between the nitrogen atom and the aromatic ring may occur at 280-320 nm with low extinction coefficients [24]. The ionic nature of the hydrochloride salt can lead to hyperchromic effects, enhancing the intensity of various absorption bands compared to the neutral amine.
Solvent effects play a significant role in the UV-Vis spectrum, with polar solvents typically causing bathochromic (red) shifts due to stabilization of the excited states [25]. The pH of the solution can dramatically affect the spectrum, with the protonated form showing different absorption characteristics compared to the neutral amine.
The formation of 2-phenylpentan-3-amine hydrochloride involves the protonation of the basic nitrogen atom by hydrochloric acid, creating an ionic compound with significantly altered physicochemical properties compared to the parent amine [26] [27]. The reaction proceeds according to the equation:
R-NH₂ + HCl → R-NH₃⁺Cl⁻
This salt formation transforms the compound from a covalent molecule to an ionic species, dramatically affecting its solubility, stability, and spectroscopic properties [8]. The hydrochloride salt exhibits enhanced water solubility due to the formation of hydrogen bonds between the protonated amine group and water molecules, as well as the solvation of the chloride counterion [10].
The ionic character of the hydrochloride salt results in a higher melting point compared to the parent amine, as ionic compounds typically require more energy to disrupt the electrostatic interactions between cations and anions [13]. The compound exists as ion pairs in solution, with the extent of dissociation depending on the solvent polarity and dielectric constant [11].
The structural implications of salt formation include the transformation of the sp³ hybridized nitrogen from pyramidal geometry in the free amine to a more tetrahedral geometry in the protonated form. This change affects the overall molecular conformation and may influence the compound's biological activity and chemical reactivity.
The acid-base properties of 2-phenylpentan-3-amine hydrochloride are governed by the basicity of the parent amine. Primary aliphatic amines typically exhibit pKa values in the range of 9-11, indicating their strong basic character [28]. The presence of the phenyl ring in the β-position relative to the nitrogen atom may slightly affect the basicity through inductive effects, but the influence is expected to be minimal given the distance from the nitrogen center.
The protonation state of the compound is pH-dependent, with the equilibrium between the protonated (NH₃⁺) and deprotonated (NH₂) forms following the Henderson-Hasselbalch equation:
pH = pKa + log([NH₂]/[NH₃⁺])
At physiological pH (7.4), the compound exists predominantly in the protonated form, making it highly water-soluble and bioavailable [10]. The pH-solubility profile shows maximum solubility at low pH values where the compound is fully protonated, with solubility decreasing as pH increases and the free base begins to precipitate.
The stability of the hydrochloride salt depends on the equilibrium between the protonated and deprotonated forms. In aqueous solution, the salt can undergo hydrolysis, particularly at elevated temperatures or in the presence of strong bases, regenerating the parent amine and releasing hydrochloric acid [11].